2-Thiophenecarboxylic acid, 5-chloro-, 4-bromo-2-(methoxycarbonyl)-6-methylphenyl ester
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Overview
Description
2-Thiophenecarboxylic acid, 5-chloro-, 4-bromo-2-(methoxycarbonyl)-6-methylphenyl ester is a complex organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiophenecarboxylic acid, 5-chloro-, 4-bromo-2-(methoxycarbonyl)-6-methylphenyl ester typically involves multi-step organic reactions. One common method is the esterification of 2-thiophenecarboxylic acid with the corresponding phenol derivative. The reaction conditions often include the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification reactions under controlled conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Thiophenecarboxylic acid, 5-chloro-, 4-bromo-2-(methoxycarbonyl)-6-methylphenyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chloro and bromo substituents can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Substituted thiophene derivatives with new functional groups replacing the chloro or bromo groups.
Scientific Research Applications
2-Thiophenecarboxylic acid, 5-chloro-, 4-bromo-2-(methoxycarbonyl)-6-methylphenyl ester has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 2-Thiophenecarboxylic acid, 5-chloro-, 4-bromo-2-(methoxycarbonyl)-6-methylphenyl ester depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of multiple functional groups allows for diverse interactions with biomolecules, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Thiophenecarboxylic acid: A simpler thiophene derivative without the additional substituents.
5-Chloro-2-thiophenecarboxaldehyde: Contains a chloro group and an aldehyde group.
4-Bromo-2-thiophenecarboxaldehyde: Contains a bromo group and an aldehyde group.
Uniqueness
The uniqueness of 2-Thiophenecarboxylic acid, 5-chloro-, 4-bromo-2-(methoxycarbonyl)-6-methylphenyl ester lies in its complex structure with multiple substituents, which imparts distinct chemical and physical properties
Properties
CAS No. |
36050-33-6 |
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Molecular Formula |
C14H10BrClO4S |
Molecular Weight |
389.6 g/mol |
IUPAC Name |
(4-bromo-2-methoxycarbonyl-6-methylphenyl) 5-chlorothiophene-2-carboxylate |
InChI |
InChI=1S/C14H10BrClO4S/c1-7-5-8(15)6-9(13(17)19-2)12(7)20-14(18)10-3-4-11(16)21-10/h3-6H,1-2H3 |
InChI Key |
QWXIXTABQGHEQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1OC(=O)C2=CC=C(S2)Cl)C(=O)OC)Br |
Origin of Product |
United States |
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